Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride
CAS No.: 1220019-84-0
Cat. No.: VC2919688
Molecular Formula: C14H20ClNO3
Molecular Weight: 285.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220019-84-0 |
|---|---|
| Molecular Formula | C14H20ClNO3 |
| Molecular Weight | 285.76 g/mol |
| IUPAC Name | methyl 4-(piperidin-3-yloxymethyl)benzoate;hydrochloride |
| Standard InChI | InChI=1S/C14H19NO3.ClH/c1-17-14(16)12-6-4-11(5-7-12)10-18-13-3-2-8-15-9-13;/h4-7,13,15H,2-3,8-10H2,1H3;1H |
| Standard InChI Key | AVZGASYQBDVXIO-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)COC2CCCNC2.Cl |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)COC2CCCNC2.Cl |
Introduction
Chemical Structure and Properties
Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, the following properties can be anticipated for Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride:
| Property | Value/Description |
|---|---|
| Molecular Weight | Approximately 285.76 g/mol |
| Physical State | Likely a crystalline solid at room temperature |
| Solubility | Highly soluble in water due to the hydrochloride salt formation; also soluble in polar organic solvents like methanol and ethanol |
| Melting Point | Expected range: 170-190°C (based on similar compounds) |
| pKa | Approximately 8.5-9.5 for the piperidine nitrogen |
The hydrochloride salt formation significantly enhances the water solubility compared to the free base form, making it more suitable for biological assays and pharmaceutical applications. The position of the ether linkage at carbon-3 of the piperidine creates a unique three-dimensional arrangement that could influence binding interactions with biological targets.
Synthesis and Preparation
Reaction Conditions
The synthesis of similar compounds typically requires the following reaction conditions:
| Synthetic Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Esterification | Methanol, H₂SO₄ or HCl | Reflux, 4-6 hours | Acid catalyst required |
| Ether Formation | Base (NaH or K₂CO₃), suitable solvent (DMF or THF) | 60-80°C, 4-8 hours | Dry conditions essential |
| Salt Formation | HCl in diethyl ether or dioxane | 0-25°C, 1-2 hours | Anhydrous conditions preferred |
The ether formation step would likely require careful optimization to favor reaction at the 3-position of the piperidine ring rather than the 4-position, potentially utilizing protective groups to direct selectivity. The reaction conditions may need modification depending on the specific reagents used and the desired purity of the final product.
Chemical Reactivity
Types of Reactions
Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride can participate in various chemical transformations, primarily through its functional groups:
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Ester hydrolysis: Under acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid
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Nucleophilic substitution: The piperidine nitrogen can act as a nucleophile in alkylation or acylation reactions
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Salt conversion: The hydrochloride salt can be converted to the free base or other salt forms
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Ether cleavage: Under harsh conditions, the ether linkage can be cleaved
Reaction at the piperidine nitrogen would first require conversion to the free base form. The position of the ether linkage at carbon-3 of the piperidine may result in different steric influences compared to the 4-position isomer, potentially affecting reactivity rates and selectivity.
Reactivity Patterns
The reactivity of Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride would be characterized by several patterns:
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The methyl ester group exhibits typical carboxylic ester reactivity, including transesterification, hydrolysis, and reduction
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The piperidine nitrogen, when in free base form, can undergo alkylation, acylation, or serve as a coordination site for metals
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The benzene ring can participate in electrophilic aromatic substitution reactions, although the presence of the electron-withdrawing ester group reduces reactivity
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The hydrochloride salt formation provides stability but reduces nucleophilicity of the nitrogen atom
These reactivity patterns make the compound versatile for further functionalization, which could be valuable in medicinal chemistry for structure-activity relationship studies.
Structural Analogues
Related Compounds
Several structural analogues of Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride have been reported in the literature, with the most notable being the 4-piperidine positional isomer:
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Methyl 4-[(4-piperidinyloxy)methyl]benzoate hydrochloride: This compound differs only in the position of attachment to the piperidine ring (position 4 instead of 3)
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Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride: Features the ester group at position 3 of the benzene ring rather than position 4, and attaches to position 4 of the piperidine
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Methyl 3-[(piperidin-4-yl)amino]benzoate hydrochloride: Contains an amino linkage rather than an ether linkage
These compounds share the core benzoate-piperidine structure but differ in the position of functional groups or the nature of the linking atom, leading to distinct chemical and potentially biological properties.
Comparative Analysis
| Compound | Structural Difference | Expected Impact on Properties |
|---|---|---|
| Methyl 4-[(3-piperidinyloxy)methyl]benzoate HCl | Reference compound | Baseline for comparison |
| Methyl 4-[(4-piperidinyloxy)methyl]benzoate HCl | Piperidine attachment at position 4 vs. 3 | Different spatial arrangement, potentially altered binding properties |
| Methyl 3-(4-piperidinylmethoxy)benzoate HCl | Ester at meta vs. para position; reversed ether connectivity | Changed electronic distribution and molecular shape |
| Methyl 3-[(piperidin-4-yl)amino]benzoate HCl | Amino vs. ether linkage | Different hydrogen bonding capabilities and basicity |
The positional isomerism between the 3-piperidine and 4-piperidine variants introduces significant differences in the three-dimensional structure. The 3-piperidine attachment creates an angled arrangement compared to the more symmetrical 4-piperidine attachment, which may affect how these molecules interact with biological targets such as receptors or enzymes.
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